molecular formula C12H16O3 B3181143 2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic acid CAS No. 552301-45-8

2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic acid

Cat. No.: B3181143
CAS No.: 552301-45-8
M. Wt: 208.25 g/mol
InChI Key: CHSAZBMOBSHGFV-UHFFFAOYSA-N
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Description

2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes a hydroxyethyl group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic acid typically involves the reaction of 4-(2-Hydroxyethyl)phenylboronic acid with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, allowing the formation of the desired product through a Suzuki coupling reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening methods can help identify the most efficient catalysts and reaction parameters, ensuring a cost-effective and scalable process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The phenyl ring can be reduced to a cyclohexyl ring under hydrogenation conditions.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(4-(2-Carboxyethyl)phenyl)-2-methylpropanoic acid.

    Reduction: 2-(4-(2-Hydroxyethyl)cyclohexyl)-2-methylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-Hydroxyethyl)phenyl)acetic acid
  • 2-(4-(2-Hydroxyethyl)phenyl)propanoic acid
  • 2-(4-(2-Hydroxyethyl)phenyl)butanoic acid

Uniqueness

2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic acid is unique due to the presence of both a hydroxyethyl group and a methylpropanoic acid moiety. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)phenyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(14)15)10-5-3-9(4-6-10)7-8-13/h3-6,13H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSAZBMOBSHGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235060
Record name 4-(2-Hydroxyethyl)-α,α-dimethylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552301-45-8
Record name 4-(2-Hydroxyethyl)-α,α-dimethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552301-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Hydroxyethyl)-α,α-dimethylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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